molecular formula C6H14ClNO B6284425 3-methyl-1,4-oxazepane hydrochloride CAS No. 2763754-85-2

3-methyl-1,4-oxazepane hydrochloride

Cat. No.: B6284425
CAS No.: 2763754-85-2
M. Wt: 151.6
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Description

3-Methyl-1,4-oxazepane hydrochloride is a synthetic compound belonging to the class of heterocyclic organic compounds It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) are typically used.

    Solvent: Solvents such as ethanol or methanol are commonly employed.

    Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process parameters are optimized to achieve efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted oxazepane derivatives with various functional groups.

Scientific Research Applications

3-Methyl-1,4-oxazepane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

    Morpholine: A six-membered ring containing nitrogen and oxygen, commonly used in organic synthesis.

    1,4-Diazepane: A seven-membered ring with two nitrogen atoms, used in medicinal chemistry.

    1,4-Oxazepane: The parent compound without the methyl group, used as a precursor in various chemical reactions.

Uniqueness: 3-Methyl-1,4-oxazepane hydrochloride is unique due to its specific ring structure and the presence of the methyl group, which can influence its reactivity and biological activity. This compound’s distinct properties make it valuable for specialized applications in research and industry.

Properties

CAS No.

2763754-85-2

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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